

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol chemical structure and stereochemistry

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Compound of Interest

Compound Name: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

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An In-Depth Technical Guide to **(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol**: Structure, Stereochemistry, and Synthetic Utility

Introduction: The Architectural Significance of a Chiral Building Block

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. While its name may be a mouthful, its structural elegance and stereochemical precision make it an invaluable asset for researchers and drug development professionals. This molecule is not merely a reagent; it is a sophisticated building block, enabling the stereocontrolled synthesis of complex pharmaceutical compounds.^[1] Its primary claim to fame lies in its role as a key precursor to broad-spectrum antibiotics, but its utility extends to its application as a versatile chiral auxiliary, guiding the formation of specific enantiomers in chemical reactions.^[1] This guide provides a deep dive into the core attributes of this compound, from its precise three-dimensional structure to its practical application in validated synthetic protocols.

Section 1: Molecular Architecture and Physicochemical Profile

The efficacy of **(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol** originates from its distinct molecular structure, which consists of a propanediol backbone substituted with both a phenyl

and an amino group.^[1] Crucially, the carbon atoms at positions 1 and 2 are chiral centers, giving rise to specific stereoisomers. The (1R,2R) designation defines the absolute configuration at these centers, which is fundamental to its biological and chemical reactivity.

The precise spatial arrangement is captured by its SMILES string: N--INVALID-LINK----INVALID-LINK--c1ccccc1. This notation unambiguously describes the "R" configuration at the carbon bonded to the phenyl and hydroxyl groups (C1) and the "R" configuration at the carbon bonded to the amino and hydroxymethyl groups (C2).

Visualization of the Core Structure

To fully appreciate the molecule's three-dimensional nature, a structural diagram is essential. The following representation illustrates the specific stereochemistry that dictates its function.

Caption: Structure of **(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol**.

Physicochemical Properties

A compound's physical properties are critical for its handling, storage, and application in reactions. The following table summarizes the key data for **(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol**.

Property	Value	Reference
CAS Number	46032-98-8	
Molecular Formula	C ₉ H ₁₃ NO ₂	
Molar Mass	167.21 g/mol	
Appearance	Light yellow crystalline powder	^{[1][2]}
Melting Point	112-118 °C	
Boiling Point	360.6±37.0 °C at 760 mmHg	^[3]
Density	~1.2 g/cm ³	^[2]
Optical Activity	[α] _D ²³ -37° (c = 1 in 1 M HCl)	
Solubility	Sparingly soluble in water	^[1]

Section 2: The Criticality of Stereochemistry

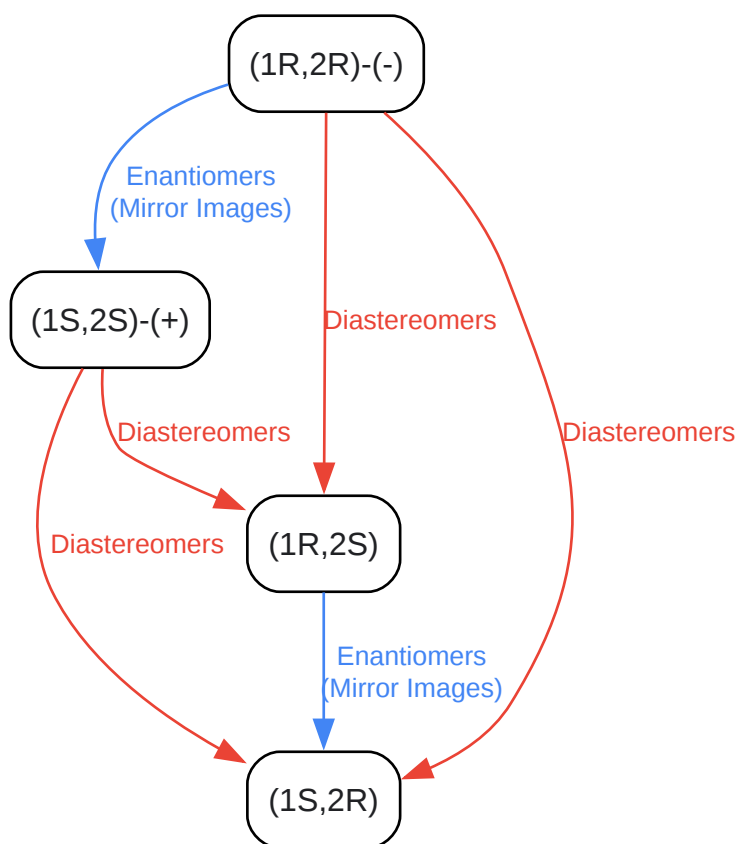
In drug development, stereoisomers of the same molecule can have dramatically different pharmacological effects. **(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol** has two chiral centers, which means four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, being non-superimposable mirror images of each other. They are also known as the D-threo and L-threo isomers, respectively.[3][4] The (1R,2S) and (1S,2R) isomers form another enantiomeric pair (the erythro form). The biological activity and synthetic utility are almost exclusively associated with the threo diastereomers, and specifically the D-threo or (1R,2R) form for certain applications like chloramphenicol synthesis.[5]

The enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1), has a positive optical rotation ($[\alpha]_{25/D} +37^\circ$, $c = 1$ in 1 M HCl) and serves as a chiral auxiliary for synthesizing the opposite enantiomers of target molecules.[4][6]

Visualization of Stereoisomers

The relationship between the four stereoisomers is depicted below, highlighting the enantiomeric and diastereomeric relationships.



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Caption: Stereoisomers of 2-Amino-1-phenyl-1,3-propanediol.

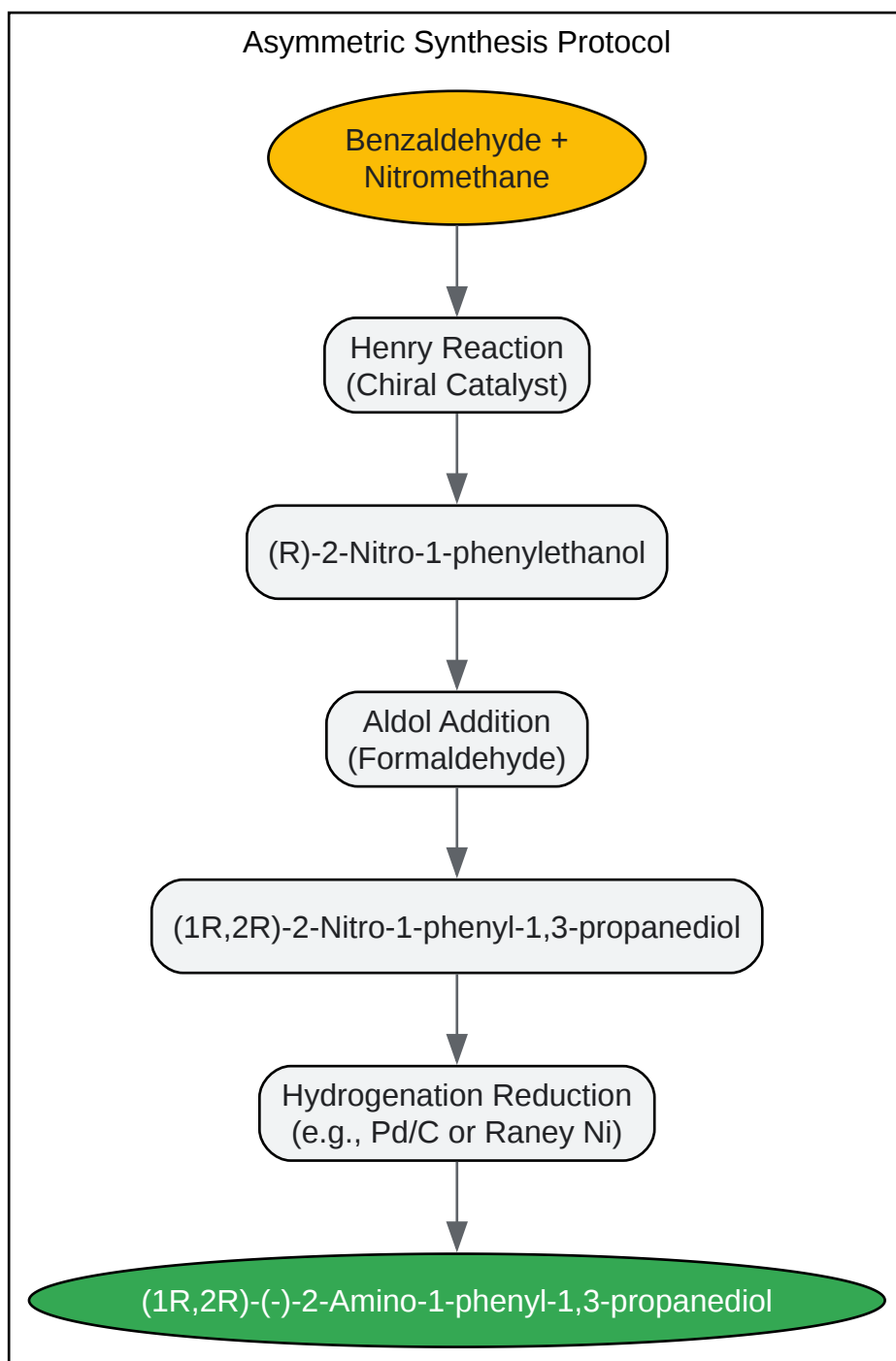
Section 3: Synthesis and Stereocontrol: A Modern Approach

The industrial production of a single, pure stereoisomer is a significant challenge in chemical manufacturing. Historically, racemic mixtures were synthesized and then separated in a costly process called chiral resolution.[7] However, modern asymmetric synthesis provides a more elegant and efficient solution.

A state-of-the-art method avoids resolution altogether by using a chiral catalyst to directly synthesize the desired (1R,2R) isomer.[8][9] This process is not only more efficient but also aligns with the principles of green chemistry by reducing waste.

Asymmetric Synthesis Workflow

The workflow begins with simple, inexpensive starting materials, benzaldehyde and nitromethane, and employs a chiral catalyst to control the stereochemical outcome of the key bond-forming steps.



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Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Intermediate

This protocol details the final reduction step, a critical transformation that is self-validating through monitoring by thin-layer chromatography (TLC). The causality is clear: the choice of catalyst (palladium on carbon or Raney nickel) and hydrogen pressure is optimized for the complete and clean reduction of the nitro group to an amine without affecting other functional groups.

Objective: To reduce (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol to **(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol**.

Materials:

- (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol (5 g, 25 mmol)
- Methanol (100 mL)
- 10% Palladium on Carbon (Pd/C) catalyst (0.1 g) or Raney Nickel (0.05 g)
- Hydrogen gas (H₂)
- Autoclave or hydrogenation apparatus
- TLC plates, solvent system (e.g., 1:1 ethanol/ether)

Procedure:

- Vessel Preparation: Dissolve 5 g of the nitro-diol intermediate in 100 mL of methanol and place the solution in a suitable autoclave.^{[8][9]}
- Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the solution.^[9]
- Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.^[8]

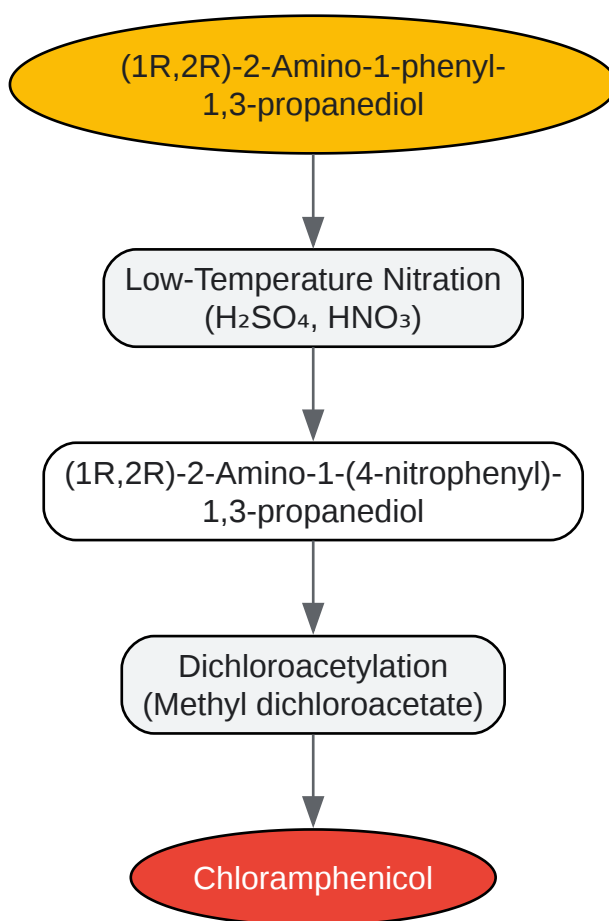
- **Reaction Monitoring:** Maintain the reaction under hydrogen pressure, with stirring, until TLC analysis shows the complete disappearance of the starting material spot.^{[8][9]} This is the self-validating checkpoint; the reaction is not complete until the starting material is fully consumed.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
- **Purification:** Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a 1:1 ethanol-ether mixed solvent to yield the pure product.^{[8][9]}
- **Characterization:** Confirm product identity and purity via melting point (111–113 °C) and comparison with literature data.^{[8][9]}

Section 4: Applications in High-Stakes Synthesis

The primary value of **(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol** is its application as a chiral precursor in pharmaceutical manufacturing.

The Synthesis of Chloramphenicol

This compound is structurally related to the direct precursor of Chloramphenicol, a potent broad-spectrum antibiotic.^[5] The synthesis involves two key steps after obtaining the core aminodiol structure: nitration of the phenyl ring at the para position, followed by acylation of the amino group.



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Caption: Key role as a precursor in Chloramphenicol synthesis.

The intermediate, (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a crucial compound in its own right and is widely used in pharmaceutical development for its ability to serve as a building block for various therapeutic agents.[10]

Broader Synthetic Utility

Beyond antibiotics, this aminodiol is a starting material for other important molecules:

- (S,S)-Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant. [11]
- Chiral Ligands: It can be used to prepare diaryl sulfides, which in turn are used to synthesize N-tosylsulfimides that function as chiral ligands in asymmetric catalysis.[11]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is classified as an irritant.

- Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses (eyeshields), gloves, and a dust mask (type N95) to avoid inhalation of the powder.
- Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, such as a fume hood. Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption.[\[1\]](#)[\[3\]](#)[\[12\]](#)
- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for several minutes and seek medical advice.
 - Skin: Wash off with soap and plenty of water.[\[12\]](#)
 - Inhalation: Move the person to fresh air.[\[12\]](#)

Conclusion

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a testament to the power of stereochemistry in modern science. Its value is not just in its structure, but in the stereochemical control it confers upon complex synthetic sequences. For researchers in drug development, it is a reliable and indispensable tool for building chiral molecules with high precision. From its foundational role in the synthesis of the antibiotic Chloramphenicol to its use as a versatile chiral auxiliary, this compound empowers chemists to construct the next generation of therapeutic agents with efficiency and elegance.

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